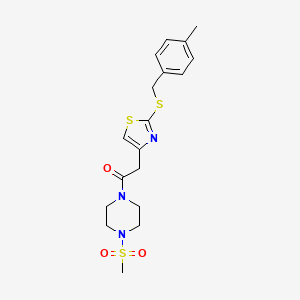
2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)-1-(4-(methylsulfonyl)piperazin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)-1-(4-(methylsulfonyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C18H23N3O3S3 and its molecular weight is 425.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)-1-(4-(methylsulfonyl)piperazin-1-yl)ethanone is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C20H24N3O2S2, with a molecular weight of approximately 396.55 g/mol. The structure features a thiazole ring, a piperazine moiety, and a methylsulfonyl group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H24N3O2S2 |
| Molecular Weight | 396.55 g/mol |
| CAS Number | 941875-81-6 |
Synthesis
The synthesis of this compound typically involves the reaction of 4-methylbenzyl chloride with a thioamide to form the thiazole ring. Subsequent reactions introduce the piperazine and methylsulfonyl groups through acylation and substitution reactions, yielding the final product.
Synthetic Route Overview
- Formation of Thiazole Ring : Reaction of 4-methylbenzyl chloride with thioamide.
- Acylation : Introduction of the acetamido group using acetic anhydride.
- Substitution : Coupling with piperazine derivatives.
Biological Activity
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Activity : Demonstrated efficacy against various bacterial strains, including Acinetobacter baumannii and Pseudomonas aeruginosa .
- Anti-inflammatory Properties : Inhibition of pro-inflammatory cytokines has been observed in vitro, suggesting potential use in treating inflammatory diseases .
- Antitumor Effects : Preliminary studies show cytotoxic effects on cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer), indicating its potential as an anticancer agent .
The biological activity of this compound is believed to stem from its ability to inhibit specific enzymes involved in cellular signaling pathways. The thiazole ring can interact with target proteins, blocking their function and leading to reduced cell proliferation and inflammation.
Case Studies and Research Findings
Several studies have evaluated the biological effects of similar thiazole derivatives:
- Antibacterial Activity : A study reported that derivatives with thiazole rings exhibited minimum inhibitory concentrations (MICs) as low as 50 μg/mL against tested organisms .
- Antitumor Activity : In vivo studies demonstrated that compounds similar to this derivative inhibited tumor growth in mouse models, showcasing their potential as therapeutic agents .
- Mechanistic Insights : Research on related compounds indicated that thiazole derivatives could modulate enzyme activity linked to cancer progression, providing a rationale for their use in anticancer therapies .
Propriétés
IUPAC Name |
2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-1-(4-methylsulfonylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S3/c1-14-3-5-15(6-4-14)12-25-18-19-16(13-26-18)11-17(22)20-7-9-21(10-8-20)27(2,23)24/h3-6,13H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQBRRQDJWQYQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)N3CCN(CC3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














